molecular formula C31H32N4O2 B1678155 IK1 inhibitor PA-6

IK1 inhibitor PA-6

カタログ番号: B1678155
分子量: 492.6 g/mol
InChIキー: PETGITKEGWIZEL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IK1阻害剤PA-6は、KIR2.xイオンチャネルによって担われる内向き整流性カリウム電流(IK1)の選択的な強力な阻害剤として作用するペンタミジンの類似体です。 この化合物は、特に心房細動における心房性不整脈の治療に大きな可能性を示しています .

化学反応の分析

科学的研究の応用

Electrophysiological Effects

Cardiac Action Potential Modulation

PA-6 has been shown to prolong action potential duration in isolated cardiomyocytes. In experiments with canine adult-ventricular cardiomyocytes, PA-6 increased action potential duration by 8%, 26%, and 34% at concentrations of 50 nM, 100 nM, and 200 nM, respectively . In Langendorff-perfused guinea pig hearts, PA-6 significantly prolonged ventricular action potential duration from baseline values .

Refractoriness and Arrhythmia Risk

Research indicates that PA-6 affects ventricular refractoriness, increasing the effective refractory period (ERP). In isolated rat hearts, administration of PA-6 resulted in a significant increase in ERP from 34.8 ± 4.6 ms to 58.1 ± 14.7 ms (67% increase) at a concentration of 200 nmol/L . However, this effect raises concerns about the potential risk of ventricular arrhythmias, as some studies reported instances of ventricular fibrillation following PA-6 administration .

Therapeutic Potential

Atrial Fibrillation and Arrhythmia Treatment

Given its ability to modulate cardiac repolarization and conduction properties, PA-6 holds promise for treating atrial fibrillation and other arrhythmias. Its selective inhibition of IK1 may help stabilize cardiac rhythms without the broad side effects associated with less specific antiarrhythmic agents .

Research Applications Beyond Cardiology

PA-6's influence extends beyond cardiac applications; it has implications in various fields such as:

  • Cell Cycle Regulation : Studies suggest that PA-6 may impact cell cycle dynamics by modulating ion currents that are critical for cell proliferation .
  • Neuronal Signaling : The compound's effects on ion channels could also be explored in neurological contexts where KIR channels play a role in neuronal excitability .

Data Summary

Application Area Effect/Outcome Reference
Cardiac Action PotentialProlonged duration (up to 34%) at varying concentrations
Effective Refractory PeriodIncreased from 34.8 ms to 58.1 ms (67% increase)
Risk of Ventricular ArrhythmiaObserved instances post-administration
Potential for Atrial Fibrillation TreatmentSelective IK1 inhibition may stabilize rhythms

Case Studies

Study on Isolated Rat Hearts

In a controlled study involving isolated rat hearts, PA-6 was applied to assess its effects on action potential repolarization. The results demonstrated a significant prolongation of ventricular action potential duration and ERP, highlighting its potential as an antiarrhythmic agent while also indicating an increased risk for arrhythmias due to altered electrical properties of the heart .

Langendorff Perfusion Studies

Langendorff-perfused guinea pig hearts were utilized to further investigate the electrophysiological effects of PA-6. The findings corroborated earlier results regarding action potential prolongation and provided insights into the compound's mechanism of action through detailed voltage-clamp experiments .

作用機序

IK1阻害剤PA-6は、KIR2.xイオンチャネルによって担われる内向き整流性カリウム電流(IK1)を選択的に阻害することによって効果を発揮します。 この阻害は、KIR2.1タンパク質の発現の上昇と、細胞内へのKIR2.1の蓄積を引き起こします . この化合物は、チャネルの細胞質側の孔領域と相互作用することにより、他の阻害剤と比較して、高い親和性と特異性を示します .

類似の化合物との比較

IK1阻害剤PA-6は、他の類似の化合物と比較して、KIR2.xイオンチャネルに対する高い選択性と効力を持つことが特徴です。類似の化合物には次のようなものがあります。

IK1阻害剤PA-6は、その高い効率性と特異性により、研究と潜在的な治療応用における貴重なツールとなっています .

類似化合物との比較

IK1 inhibitor PA-6 is unique in its high selectivity and potency towards KIR2.x ion channels compared to other similar compounds. Some of the similar compounds include:

This compound stands out due to its higher efficiency and specificity, making it a valuable tool in both research and potential therapeutic applications .

生物活性

IK1 inhibitor PA-6 is a pharmacological agent that targets the inwardly rectifying potassium current (IK1), primarily conducted through Kir2.x channels. This compound has garnered attention for its potential therapeutic applications in treating cardiac arrhythmias, particularly atrial fibrillation. Understanding the biological activity of PA-6 involves examining its effects on cardiac action potentials, electrophysiological properties, and potential risks associated with its use.

PA-6 selectively inhibits IK1 currents, which play a crucial role in the repolarization phase of the cardiac action potential and stabilization of the resting membrane potential in cardiomyocytes. By blocking these currents, PA-6 alters cardiac electrical activity, which can have both therapeutic and adverse effects.

Electrophysiological Effects

A study conducted on isolated rat hearts demonstrated significant alterations in cardiac action potentials following administration of PA-6. Key findings include:

  • Prolongation of Ventricular Action Potential Duration : The application of 200 nmol/L PA-6 resulted in an increase in action potential duration at 90% repolarization from 41.8 ± 6.5 ms to 72.6 ± 21.1 ms (P < 0.01) .
  • Increased Effective Refractory Period (ERP) : The ventricular ERP increased from 34.8 ± 4.6 ms to 58.1 ± 14.7 ms (P < 0.01) .
  • Ventricular Arrhythmias : Notably, two out of six hearts exhibited ventricular fibrillation during the experiments, indicating a potential risk for arrhythmias when using PA-6 .

Dose-Response Relationship

The potency of PA-6 as an IK1 inhibitor is highlighted by its IC50 value, which ranges between 12-15 nM for Kir2.x currents . This high potency suggests that low concentrations can effectively modulate cardiac electrical activity.

Case Studies and Clinical Relevance

The implications of PA-6's biological activity extend to clinical scenarios involving atrial fibrillation and other arrhythmias:

  • Potential Therapeutic Use : Given its ability to prolong action potential duration and ERP, PA-6 may be beneficial in managing conditions characterized by rapid heart rates or irregular rhythms.
  • Risks of Arrhythmogenesis : The observed increase in beat-to-beat variability and incidence of ventricular fibrillation raises concerns about the safety profile of PA-6, necessitating careful monitoring during clinical use.

Comparative Analysis with Other Antiarrhythmic Agents

To contextualize the biological activity of PA-6, it is useful to compare it with other antiarrhythmic drugs:

DrugMechanismIC50 (nM)Main EffectsRisks
PA-6IK1 Inhibition12-15Prolongs action potential and ERPVentricular fibrillation
AmiodaroneMultiple ion channel inhibitionN/ABroad spectrum antiarrhythmic effectsThyroid dysfunction, pulmonary toxicity
DronedaronePotassium & sodium channel inhibitionN/AReduces incidence of atrial fibrillationTorsades de pointes risk

特性

IUPAC Name

N'-[4-[5-[4-[[amino(phenyl)methylidene]amino]phenoxy]pentoxy]phenyl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O2/c32-30(24-10-4-1-5-11-24)34-26-14-18-28(19-15-26)36-22-8-3-9-23-37-29-20-16-27(17-21-29)35-31(33)25-12-6-2-7-13-25/h1-2,4-7,10-21H,3,8-9,22-23H2,(H2,32,34)(H2,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETGITKEGWIZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N=C(C4=CC=CC=C4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IK1 inhibitor PA-6
Reactant of Route 2
Reactant of Route 2
IK1 inhibitor PA-6
Reactant of Route 3
Reactant of Route 3
IK1 inhibitor PA-6
Reactant of Route 4
Reactant of Route 4
IK1 inhibitor PA-6
Reactant of Route 5
Reactant of Route 5
IK1 inhibitor PA-6
Reactant of Route 6
Reactant of Route 6
IK1 inhibitor PA-6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。